molecular formula C18H17Cl2N3O4S B2959564 6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-83-0

6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2959564
M. Wt: 442.31
InChI Key: OKRJYFRZSVUTKW-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an acetyl group, a dichlorophenoxy group, an acetamido group, and a tetrahydrothieno pyridine group. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating a potential application of similar compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds with similar structural motifs have been reported, providing a foundation for understanding the chemical behavior and potential applications of the compound . For instance, Faghihi and Mozaffari (2008) synthesized new polyamides based on a pyridine derivative, offering insights into the synthesis process and potential applications in materials science (Faghihi & Mozaffari, 2008).

Enzyme Inhibitory Activity

Research on related compounds has also shown enzyme inhibitory activity, suggesting potential therapeutic applications. Stellenboom and Baykan (2019) synthesized pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups and evaluated them as carbonic anhydrase and cholinesterase inhibitors, showcasing the potential for similar compounds to be developed as enzyme inhibitors (Stellenboom & Baykan, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide accurate information. Always handle chemicals with appropriate safety precautions .

Future Directions

Future research on this compound would likely involve detailed studies of its synthesis, structure, reactivity, and potential biological activity. This could involve a variety of experimental techniques and potentially the development of new synthetic methods .

properties

IUPAC Name

6-acetyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S/c1-9(24)23-5-4-11-14(7-23)28-18(16(11)17(21)26)22-15(25)8-27-13-3-2-10(19)6-12(13)20/h2-3,6H,4-5,7-8H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJYFRZSVUTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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